2-(1-Phenylhept-2-yn-1-yl)furan
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Overview
Description
2-(1-Phenylhept-2-yn-1-yl)furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a phenyl group attached to a hept-2-yn-1-yl chain, which is further connected to the furan ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylhept-2-yn-1-yl)furan can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling reaction can be employed to couple a phenylacetylene with a furan derivative under mild conditions. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylhept-2-yn-1-yl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The triple bond in the hept-2-yn-1-yl chain can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Alkenes and alkanes.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-(1-Phenylhept-2-yn-1-yl)furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Phenylhept-2-yn-1-yl)furan depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The phenyl and furan rings can participate in π-π interactions, while the hept-2-yn-1-yl chain can undergo various chemical modifications, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A furan derivative with two methyl groups attached to the furan ring.
2,5-Furandicarboxylic acid: A furan derivative with carboxylic acid groups at positions 2 and 5.
2-Methylfuran: A furan derivative with a single methyl group attached to the furan ring.
Uniqueness
2-(1-Phenylhept-2-yn-1-yl)furan is unique due to its combination of a phenyl group, a hept-2-yn-1-yl chain, and a furan ring. This structure provides a unique set of chemical and physical properties, making it suitable for specific applications that other furan derivatives may not be able to achieve.
Properties
CAS No. |
919283-71-9 |
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Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2-(1-phenylhept-2-ynyl)furan |
InChI |
InChI=1S/C17H18O/c1-2-3-4-8-12-16(17-13-9-14-18-17)15-10-6-5-7-11-15/h5-7,9-11,13-14,16H,2-4H2,1H3 |
InChI Key |
XGEPKQRJGYIUIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C1=CC=CC=C1)C2=CC=CO2 |
Origin of Product |
United States |
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